molecular formula C16H15N5OS B2692527 6-[5-(1,3-Thiazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415564-09-7

6-[5-(1,3-Thiazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

Cat. No. B2692527
CAS RN: 2415564-09-7
M. Wt: 325.39
InChI Key: VLEBZNRNXNKXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-[5-(1,3-Thiazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general properties of the functional groups it contains. It includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . The compound also contains a pyrrole ring, which is a five-membered aromatic ring containing a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the thiazole and pyrrole rings, as well as the nitrile and carbonyl groups. For instance, the thiazole ring can undergo reactions with electrophiles at the sulfur or nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, it is likely to be a solid at room temperature, based on the properties of similar compounds .

Scientific Research Applications

Antioxidant Activity

6-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, a related compound, has been utilized in the synthesis of fused heterocyclic compounds, including thiazolopyrimidines and others, which were investigated for antioxidant activities. The synthesized compounds demonstrated notable antioxidant properties, suggesting potential applications in scientific research focusing on oxidative stress-related diseases (Salem et al., 2015).

Antimicrobial and Antioxidant Activities

Novel pyridine and fused pyridine derivatives, prepared from related compounds, were evaluated for antimicrobial and antioxidant activities. These studies highlight the potential use of such compounds in the development of new antimicrobial and antioxidant agents, indicating a broad spectrum of applications in the fields of medicine and pharmaceutical research (Flefel et al., 2018).

Corrosion Inhibition

Aryl pyrazolo pyridine derivatives, including similar compounds, have been systematically investigated for their corrosion inhibition effect on copper in hydrochloric acid solutions. These findings suggest potential industrial applications, particularly in protecting metals from corrosion (Sudheer & Quraishi, 2015).

Anti-Inflammatory and Analgesic Activities

A series of compounds, including 4‐alkyl/aryl‐2‐oxo‐1‐pyrazolyl‐1,2‐dihydropyridine‐3‐carbonitriles and others, were synthesized and tested for anti-inflammatory and analgesic activities. This research indicates the therapeutic potential of such compounds in developing new pain relief and anti-inflammatory drugs (Ismail et al., 2007).

Anticancer Activities

Newly synthesized pyridine derivatives from related compounds have shown promising anticancer activities, underscoring the relevance of these compounds in oncological research and the development of novel cancer therapies (Elewa et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Future Directions

Thiazole derivatives are a promising area of research due to their wide range of biological activities . Future research could explore the synthesis of new derivatives, their biological activities, and their potential applications in medicine.

properties

IUPAC Name

6-[5-(1,3-thiazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c17-3-11-1-2-15(18-4-11)20-5-12-7-21(8-13(12)6-20)16(22)14-9-23-10-19-14/h1-2,4,9-10,12-13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEBZNRNXNKXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C(=O)C4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.